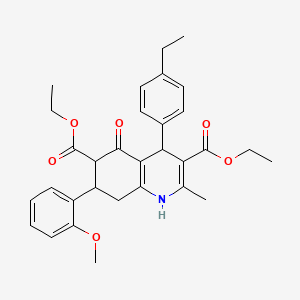![molecular formula C18H21N3O4S B11630950 1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11630950.png)
1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-methylbenzyl group and a 2-nitrophenylsulfonyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with 2-methylbenzyl chloride under basic conditions to form 1-(2-Methylbenzyl)piperazine. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery for conditions such as cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenylsulfonyl group is particularly important for its binding affinity and specificity, while the piperazine ring provides structural stability. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-Methylbenzyl)piperazine: Lacks the nitrophenylsulfonyl group, resulting in different chemical properties and biological activities.
4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the 2-methylbenzyl group, affecting its binding affinity and specificity.
1-Benzyl-4-[(2-nitrophenyl)sulfonyl]piperazine: Similar structure but with a benzyl group instead of a 2-methylbenzyl group, leading to variations in reactivity and application.
Propiedades
Fórmula molecular |
C18H21N3O4S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
1-[(2-methylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21N3O4S/c1-15-6-2-3-7-16(15)14-19-10-12-20(13-11-19)26(24,25)18-9-5-4-8-17(18)21(22)23/h2-9H,10-14H2,1H3 |
Clave InChI |
MVXGLLXPGVVVAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11630872.png)
![Ethyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B11630878.png)
![Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11630884.png)

![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630893.png)
![6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B11630909.png)
![8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11630917.png)
![2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630925.png)
![Prop-2-en-1-yl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630933.png)
![(6Z)-5-imino-6-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630936.png)
![(5Z)-1-acetyl-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11630943.png)
![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630948.png)
![methyl 4-{5-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11630955.png)
